Product packaging for 2-Benzyl-4,5,6,7-tetrahydro-1H-indole(Cat. No.:CAS No. 233585-17-6)

2-Benzyl-4,5,6,7-tetrahydro-1H-indole

Cat. No.: B6289299
CAS No.: 233585-17-6
M. Wt: 211.30 g/mol
InChI Key: LLVMHRWMEPJCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Benzyl-4,5,6,7-tetrahydro-1H-indole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a partially saturated indole core, which is a privileged structure found in numerous biologically active molecules and pharmaceuticals . The tetrahydroindole scaffold serves as a versatile building block for the synthesis of complex polyheterocyclic structures with various applications . Research into closely related 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives has revealed promising biological activities. These analogs have been identified as a new chemical class of inhibitors for Hepatitis C virus (HCV) replication, demonstrating activity against genotypes 1b and 2a in subgenomic replicon assays . Furthermore, this structural class has been leveraged in the design and development of novel tubulin polymerization inhibitors. Such compounds exhibit potent anti-proliferative activity against human cancer cell lines, such as MCF-7 and A549, by arresting the cell cycle at the G2/M phase and inducing apoptosis . The tetrahydroindole core is also a key intermediate in the synthesis of various drugs, including the antipsychotic molindone and the non-selective beta blocker pindolol, highlighting its broad utility . This product is intended for research purposes such as exploring new therapeutic agents, investigating mechanisms of action, and conducting structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N B6289299 2-Benzyl-4,5,6,7-tetrahydro-1H-indole CAS No. 233585-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-4,5,6,7-tetrahydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)16-14/h1-3,6-7,11,16H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVMHRWMEPJCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Benzyl 4,5,6,7 Tetrahydro 1h Indole and Derivatives

Classical and Cyclization-Based Approaches to the Tetrahydroindole Core

The foundational methods for constructing the 4,5,6,7-tetrahydroindole scaffold, the core structure of the target compound, have traditionally relied on well-established cyclization reactions. These methods often involve the formation of the pyrrole (B145914) ring onto a pre-existing cyclohexane (B81311) moiety.

Condensation and Reduction Techniques for Tetrahydroindolone Precursors

Another classical and highly valuable route to the tetrahydroindole core involves the synthesis and subsequent modification of 4,5,6,7-tetrahydroindol-4-one intermediates. These indolone precursors serve as versatile building blocks for a variety of polyheterocyclic structures. nih.gov

A prominent method for creating the initial indole (B1671886) ring is the Leimgruber-Batcho indole synthesis. This process typically starts with a substituted 2-nitrotoluene (B74249) which is condensed with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine. orgsyn.orgresearchgate.net This forms a β-amino-nitrostyrene intermediate. Subsequent reduction of the nitro group, often using methods like catalytic hydrogenation or reduction with reagents such as iron in acetic acid or hydrazine (B178648) with a catalyst, leads to cyclization and formation of the indole ring system. orgsyn.orgresearchgate.net

Once the 4-oxo-4,5,6,7-tetrahydroindole is formed, the ketone functionality can be removed to yield the fully saturated cyclohexane portion of the molecule. A common and effective method for this transformation is the Wolff-Kishner reduction. nih.gov This reaction involves treating the indolone with hydrazine hydrate (B1144303) in a high-boiling solvent like diethylene glycol, typically in the presence of a strong base, to reduce the carbonyl group to a methylene (B1212753) group. nih.gov

Modern Catalytic Strategies for Tetrahydroindole Annulation

Contemporary organic synthesis has seen a surge in the development of powerful catalytic methods that offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches. These strategies are at the forefront of constructing complex heterocyclic systems like 2-benzyl-4,5,6,7-tetrahydro-1H-indole.

Transition Metal-Catalyzed Cyclization Reactions (e.g., Pd-catalyzed C-H Arylation, Sonogashira Cross-Coupling/Cyclization)

Palladium (Pd) catalysis has emerged as a particularly powerful tool for the synthesis of indoles and their derivatives. These methods often proceed under mild conditions and tolerate a wide array of functional groups.

A highly effective one-pot procedure for synthesizing 2-aryl-4,5,6,7-tetrahydroindoles involves a tandem Sonogashira cross-coupling and a palladium-mediated 5-endo-dig cyclization. researchgate.net This method is notable for avoiding harsh conditions and expensive catalysts, and it is scalable, allowing for gram-scale synthesis with good to excellent yields. researchgate.net The Sonogashira reaction itself is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions, often being carried out at room temperature in the presence of a base. wikipedia.org

Table 1: Sonogashira Coupling/Cyclization for Tetrahydroindoles researchgate.net
Starting MaterialsCatalyst SystemConditionsProductYield
2-Ethynylcyclohex-1-en-1-amine, Aryl IodidePd(PPh₃)₂Cl₂, CuIAmine base, Solvent (e.g., DMF)2-Aryl-4,5,6,7-tetrahydro-1H-indoleGood to Excellent

Palladium-catalyzed C-H activation and arylation is another modern strategy. For instance, the cyclization of an N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone can afford a condensed pyrroloindole structure through a tandem activation of the benzyl (B1604629) halide and the pyrrolic C-H bond. nih.gov Furthermore, direct C3-benzylation of indole scaffolds using benzyl carbonates can be achieved with palladium catalysts, providing access to molecules with a quaternary center at the C3 position. acs.orgnih.gov

Iridium-Catalyzed Acceptorless Dehydrogenative Condensation

Iridium (Ir) catalysis offers a sustainable and atom-economical route to tetrahydroindoles through acceptorless dehydrogenative condensation (ADC). mdpi.comdoaj.org This methodology allows for the synthesis of tetrahydro-1H-indoles from readily available secondary alcohols and 2-aminocyclohexanol. mdpi.com The reaction is catalyzed by a well-defined iridium complex, often stabilized by a pincer ligand, and proceeds with the liberation of only water and hydrogen gas as byproducts. mdpi.comdoaj.org

This sustainable synthesis provides high yields of the isolated product under mild reaction conditions. mdpi.com The resulting tetrahydroindoles can be further subjected to quantitative dehydrogenation over a heterogeneous palladium catalyst to furnish the corresponding fully aromatic indoles. doaj.org

Table 2: Iridium-Catalyzed Acceptorless Dehydrogenative Condensation mdpi.com
ReactantsCatalystByproductsProductYield
Secondary Alcohols, 2-AminocyclohexanolIridium PN₅P pincer complexH₂O, H₂Substituted Tetrahydro-1H-indoles76-96%

Rhodium(III)-Catalyzed Benzannulation and Cycloaddition Reactions

Rhodium (Rh) catalysis provides powerful methods for constructing the benzene (B151609) ring portion of the indole system through annulation reactions. Rhodium(III)-catalyzed C-H activation is a key strategy in this area, enabling the direct functionalization of C-H bonds. bohrium.com

For instance, a Cp*Rh(III)-catalyzed benzannulation of a pyrrolocyclohexanone with an enaldiazo compound has been reported to produce the corresponding indole product in high yield. nih.gov The proposed mechanism involves the formation of a rhodium carbenoid, followed by α-insertion, protonation, isomerization, Friedel-Crafts cyclization, and dehydration to yield the benzo-fused product. nih.gov

Rhodium catalysis is also employed in carbonylative benzannulation strategies for the synthesis of highly substituted indoles from simple heteroaryl propargylic esters. nih.gov This approach allows for the introduction of multiple substituents at the C4–C7 positions of the indole core. nih.gov Additionally, rhodium(III)-catalyzed [4+1] spiroannulation reactions via C-H activation provide direct access to various spirocyclic indole-related structures. rsc.org These modern catalytic methods highlight the versatility of rhodium in constructing complex heterocyclic frameworks. rsc.orgnih.gov

Multicomponent and Domino Reaction Sequences

Multicomponent reactions (MCRs) and domino reaction sequences are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, thereby reducing the number of synthetic steps, saving time, and minimizing waste. erciyes.edu.tr Several such approaches have been developed for the synthesis of tetrahydroindole derivatives.

A notable example is the multicomponent synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives. researchgate.net One such method involves a Wang resin-supported sulfonic acid-catalyzed three-component reaction of dimedone, phenacyl bromide, and a primary amine in water. nih.gov This approach provides a straightforward and operationally simple route to a variety of tetrahydroindolone derivatives in acceptable yields. nih.gov Another green multicomponent approach is the Passerini three-component reaction of 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid with isocyanides and aldehydes in aqueous conditions, which furnishes indolone-N-amino acid derivatives in high yields. researchgate.net

Domino reactions have also been effectively employed. For instance, a four-component domino reaction of dialkylphthalates, hydrazine hydrate, indole-3-carboxaldehydes, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be used to synthesize 1-(1H-indol-2-yl)-1H-pyrazolo[1,2-b]phthalazine-5,10-diones. researchgate.net While not directly yielding the target compound, this demonstrates the power of domino strategies in constructing complex indole-containing heterocyclic systems.

A review of recent literature highlights the extensive use of indole derivatives in the multicomponent synthesis of various heterocycles, underscoring the versatility of this approach. researchgate.net

Sustainable and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methodologies. In the synthesis of tetrahydroindoles, this has manifested in the exploration of solvent-free reaction conditions and mechanochemical methods.

Solvent-Free Methodologies (e.g., High Energy Ball Mill)

High-energy ball milling (HEBM) is a mechanochemical technique that utilizes mechanical force to induce chemical reactions, often in the absence of a solvent. nih.gov This method is considered a green alternative to traditional solution-phase synthesis. nih.gov HEBM has been successfully applied to the synthesis of various N-heterocycles. For example, cascade mechanical milling reactions of trans-1,2-dibenzoylethene with primary or secondary enamine esters or enamine ketones have been shown to produce pyrrole and indole products in quantitative yields. nih.gov The reaction proceeds through a Michael addition followed by cyclization and elimination of water. nih.gov

A solid-solid ball milling reaction of chalcone (B49325) and phenylhydrazine (B124118), catalyzed by NaHSO₄·H₂O, has been reported for the synthesis of 1,3,5-triaryl-2-pyrazolines in good yields. nih.gov This demonstrates the applicability of ball milling to the synthesis of five-membered nitrogen-containing heterocycles.

ReactantsCatalyst/ConditionsProductYieldReference
trans-1,2-Dibenzoylethene, Enamine esters/ketonesBall MillPyrrole/Indole derivativesQuantitative nih.gov
Chalcone, PhenylhydrazineNaHSO₄·H₂O, Ball Mill1,3,5-Triaryl-2-pyrazolineGood nih.gov

Mechanochemical Syntheses

Mechanochemistry, as a broader field, encompasses reactions induced by mechanical energy. It offers a paradigm shift in synthesis by minimizing or eliminating the use of toxic solvents. rsc.org The reduction of nitroarenes to anilines, a key transformation in the synthesis of many nitrogen-containing heterocycles, has been achieved with high efficiency using mechanochemical methods. rsc.org For instance, the reduction of various nitroarenes using iron powder and ammonium (B1175870) chloride under ball milling conditions proceeds with good to excellent yields and tolerates a wide range of functional groups. rsc.org Such green methodologies could be integrated into the synthesis of precursors for this compound.

Chemoenzymatic Synthesis of Functionalized Tetrahydroindoles

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the efficiency of chemical reactions to produce complex molecules with high stereocontrol. This approach is particularly valuable for the synthesis of chiral compounds.

An enantioselective synthesis of 1-benzyl-4,5,6,7-tetrahydro-6,6-dimethyl-4-oxo-1H-indol-7-yl acetate (B1210297) has been developed using chemoenzymatic methods. researchgate.net This process involves the use of various lipases to mediate either the hydrolysis or transesterification of the corresponding racemic starting material. researchgate.net Through this method, both the (R)- and (S)-enantiomers of the product can be obtained with high enantiomeric excess. researchgate.net This work highlights the potential of chemoenzymatic strategies for accessing enantiopure functionalized tetrahydroindole building blocks, which are important intermediates in the pharmaceutical industry. researchgate.net

Synthesis of Key Intermediates and Precursors for this compound

The synthesis of the target compound often relies on the preparation of key intermediates and precursors that are subsequently elaborated to the final structure.

A common and crucial intermediate is 4-oxo-4,5,6,7-tetrahydroindole. prepchem.comgoogle.com This compound can be synthesized by reacting 4-oxo-4,5,6,7-tetrahydrobenzofuran with ammonia (B1221849) in a sealed tube at elevated temperatures. prepchem.com The starting tetrahydrobenzofuran can be prepared from 1,3-cyclohexanedione (B196179) and chloroacetaldehyde. google.com

The N-benzyl group can be introduced at various stages. For example, 1-benzylindole can be prepared by the reaction of indole with benzyl bromide in the presence of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167). orgsyn.org A more direct route to an N-benzylated precursor is the synthesis of N-benzyl-4-oxo-4,5,6,7-tetrahydroindole from 2-ethoxy-4-oxo-2,3,4,5,6,7-hexahydrocoumarone and benzylamine.

Another important class of precursors are 2-substituted indoles. An efficient synthesis of 2-CF₃-3-benzylindoles has been reported, which involves the reaction of α-CF₃-β-(2-nitroaryl) enamines with benzaldehydes, followed by reductive cyclization of the resulting nitro-ketones. nih.gov This method provides access to indoles with a benzyl group at the 3-position, which could potentially be isomerized or otherwise modified to achieve the desired 2-benzyl substitution pattern.

Furthermore, a highly functionalized derivative, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, has been synthesized by the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone. mdpi.comresearchgate.net This complex molecule serves as a testament to the diverse range of functionalized tetrahydroindole derivatives that can be accessed through modern synthetic methods.

Precursor/IntermediateSynthetic MethodStarting MaterialsReference
4-Oxo-4,5,6,7-tetrahydroindoleReaction with ammonia4-Oxo-4,5,6,7-tetrahydrobenzofuran prepchem.com
N-Benzyl-4-oxo-4,5,6,7-tetrahydroindoleReaction with benzylamine2-Ethoxy-4-oxo-2,3,4,5,6,7-hexahydrocoumarone
1-BenzylindoleAlkylationIndole, Benzyl bromide orgsyn.org
2-CF₃-3-BenzylindolesReductive cyclizationα-CF₃-β-(2-nitroaryl) enamines, Benzaldehydes nih.gov
4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrileReaction with 1-chloroacetophenoneN-Benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine mdpi.comresearchgate.net

Chemical Reactivity and Functionalization of the 2 Benzyl 4,5,6,7 Tetrahydro 1h Indole Core

Electrophilic Aromatic Substitution (EAS) on the Indole (B1671886) and Tetrahydrocyclohexene Rings

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). chim.it The pyrrole (B145914) portion of the indole is more reactive than the benzene (B151609) ring towards electrophiles. chim.it Generally, electrophilic substitution on the indole ring occurs preferentially at the C3 position due to the stability of the resulting intermediate. However, if the C3 position is blocked, substitution may occur at other positions, such as C2, or on the benzene ring. chim.it

In the context of 2-benzyl-4,5,6,7-tetrahydro-1H-indole, the C2 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C3 position. The benzyl (B1604629) group at the N1 position can influence the reactivity and regioselectivity of EAS reactions.

The tetrahydrocyclohexene ring, being non-aromatic, does not undergo classical EAS reactions. However, the double bond within this ring can react with electrophiles in addition reactions.

Nucleophilic Additions and Rearrangement Reactions

Nucleophilic additions and subsequent rearrangement reactions are powerful tools for transforming the this compound core, particularly when a carbonyl group is present in the tetrahydrocyclohexene ring, forming a tetrahydroindolone.

Beckman and Schmidt Rearrangements in Tetrahydroindolone Chemistry

The Beckmann and Schmidt rearrangements are classic organic reactions that can be applied to tetrahydroindolone derivatives to introduce nitrogen into the carbocyclic ring, leading to the formation of lactams. wikipedia.orgwikipedia.org

The Beckmann rearrangement involves the treatment of a ketoxime with an acid catalyst. wikipedia.orglibretexts.org The oxime is typically formed by the reaction of a ketone with hydroxylamine. masterorganicchemistry.com The acid protonates the hydroxyl group of the oxime, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group to the nitrogen atom, with simultaneous expulsion of water, to form a nitrilium ion. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the nitrilium ion yields an amide (lactam in the case of cyclic ketones). numberanalytics.com The choice of acid catalyst can vary, with sulfuric acid, polyphosphoric acid, and hydrochloric acid in acetic anhydride (B1165640) being common options. wikipedia.orglibretexts.org

The Schmidt reaction provides an alternative route to amides from ketones using hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orgresearchgate.net The ketone is first protonated by the acid, activating it for nucleophilic attack by the azide. wikipedia.org The resulting intermediate loses water to form a diazoiminium ion. One of the alkyl or aryl groups then migrates from the carbon to the nitrogen with the loss of dinitrogen gas, similar to the Beckmann rearrangement, to form a nitrilium ion which is then hydrolyzed to the amide. wikipedia.org

RearrangementReactantReagentsProduct
BeckmannKetoximeAcid (e.g., H₂SO₄, PPA)Lactam
SchmidtKetoneHydrazoic Acid (HN₃), Strong AcidLactam

Dimroth Rearrangement for Pyrroloquinolone Synthesis

The Dimroth rearrangement is an isomerization of heterocyclic compounds that involves the opening and closing of the ring system, often resulting in the relocation of heteroatoms. nih.gov This rearrangement can be catalyzed by acids, bases, heat, or light. nih.gov While typically associated with pyrimidines and other nitrogen-containing heterocycles, analogous transformations can be envisioned for the synthesis of complex fused systems. nih.gov In the context of synthesizing pyrroloquinolone structures, which are important in biological systems, the Dimroth rearrangement or similar ring-opening and closing sequences could be a potential strategy, although direct examples involving the this compound core are not extensively documented. nih.govresearchgate.net The general mechanism involves protonation, ring opening to an intermediate, tautomerization, and subsequent ring closure to form the rearranged product. nih.gov

Functionalization at Nitrogen (N-substitution)

The nitrogen atom of the indole ring in this compound is already substituted with a benzyl group. However, in related indole syntheses, N-substitution is a common and crucial step. For instance, the alkylation of an indole nitrogen can be achieved using an alkyl halide in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). orgsyn.org This N-substitution can significantly impact the electronic properties and steric environment of the indole ring, influencing its reactivity in subsequent reactions. nih.govuj.edu.pl For example, N-acylation is another important modification that can alter the reactivity of the indole nucleus. clockss.org

Functionalization at Carbon Positions (C2, C3, C4, C5, C6, C7)

Functionalization at the various carbon positions of the this compound core allows for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

The C2 position is occupied by the benzyl group.

The C3 position is the most nucleophilic carbon in the indole ring and is a prime site for electrophilic substitution. nih.gov Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be directed to this position.

The C4, C5, C6, and C7 positions are part of the tetrahydrocyclohexene ring. The reactivity of these positions depends on the presence of functional groups. The sp² hybridized carbons of the double bond can undergo addition reactions. The sp³ hybridized carbons can be functionalized through various methods, often involving the introduction of a carbonyl group.

Carbonyl Group Modification and Derivatization

When a carbonyl group is present at the C4 position, forming a 4-oxo-4,5,6,7-tetrahydroindole, it opens up a plethora of possibilities for further functionalization. nih.govresearchgate.net The α-position to the carbonyl (C5) can be formylated, providing a handle for the synthesis of fused heterocyclic systems. nih.gov The ketone itself can be a precursor for the Beckmann and Schmidt rearrangements as discussed earlier. Furthermore, the carbonyl group can be converted into other functional groups. For example, reduction of the ketone would yield a hydroxyl group, which could then be used in substitution or elimination reactions.

PositionType of FunctionalizationExample Reactions
C3 Electrophilic SubstitutionHalogenation, Nitration, Acylation
C4-C7 Addition to double bondHalogenation, Hydrohalogenation
C4-C7 (with carbonyl) α-Functionalization, Carbonyl ChemistryFormylation, Beckmann/Schmidt Rearrangement, Reduction

Side Chain Modifications and Expansions (e.g., Passerini Reaction)

The functionalization of the 2-benzyl substituent provides a direct route to expand the molecular complexity of the core structure. While direct modifications on the benzyl group of the parent molecule are not extensively detailed, multicomponent reactions like the Passerini reaction offer a powerful strategy for introducing complex side chains, assuming appropriate functional groups are present on the benzyl moiety.

The Passerini three-component reaction is a cornerstone of isocyanide-based multicomponent chemistry, efficiently combining a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide in a single, atom-economical step. nih.gov The reaction proceeds through a non-polar cyclic transition state, making it faster in apolar solvents. nih.gov

For this strategy to be applied to the this compound core, the benzyl group would need to be derivatized to contain either a carbonyl or a carboxylic acid functionality. For instance, a benzaldehyde (B42025) or benzoic acid derivative attached at the 2-position could readily participate in the Passerini reaction. This modification would enable the introduction of a wide array of substituents, creating a library of diverse molecules from simple starting materials. The diastereochemical control of the newly formed stereocenter can be challenging, though the Passerini reaction is known to be highly stereoconservative with α-chiral aldehydes. nih.gov

Table 1: Hypothetical Passerini Reaction Components for Side Chain Expansion This table illustrates the potential components for a Passerini reaction to functionalize a derivative of the core molecule.

Reactant TypeExample CompoundRole in ReactionResulting Moiety in Product
Carbonyl 2-(4-formylbenzyl)-4,5,6,7-tetrahydro-1H-indoleElectrophilic carbonyl sourceBackbone of the new side chain
Carboxylic Acid Acetic AcidNucleophilic carboxylate sourceAcyl group of the α-acyloxy function
Isocyanide tert-Butyl isocyanideC1-synthon, nucleophileCarboxamide portion of the side chain

Aromatization of the Tetrahydrocyclohexene Moiety

A key transformation of the this compound core is the aromatization of its saturated carbocyclic ring to yield a fully aromatic 2-benzyl-1H-indole. This process converts the tetrahydroindole into a classical indole structure, significantly altering its electronic and steric properties.

A documented approach for the aromatization of related tetrahydroindole systems involves a multi-step sequence. nih.govacs.org This strategy begins with the reaction of a cyclohexanedione derivative with an amine to form an enamine or imine, which then reacts with a suitable dienophile like maleic anhydride. acs.org This adduct undergoes subsequent chemical steps, including esterification, to form a hexahydrospiroindole intermediate. acs.org The crucial aromatization step can then be accomplished using reagents like phosphorus oxychloride (POCl₃), which transforms an oxindole (B195798) intermediate into a 2-chloroindole that can be subsequently reduced, or in some cases leads directly to the aromatic indole. nih.govacs.org This process effectively dehydrogenates the cyclohexene (B86901) ring to form the aromatic system.

Table 2: Reaction Sequence for Aromatization of a Tetrahydroindole Precursor This table summarizes a synthetic pathway for aromatization based on analogous structures.

StepReagents & ConditionsIntermediate/ProductPurposeReference
1Maleic anhydride, THF, 0 °CCrystalline adduct (e.g., acid 8)Cyclization to form indole-3-acetic acid skeleton acs.org
2H₂SO₄ (cat.), MeOH, refluxMethyl ester derivativeEsterification and transacetalization acs.org
3POCl₃, refluxAromatic indole (e.g., compound 11)Aromatization of the carbocyclic ring nih.govacs.org

Cross-Coupling Reactions and Alkyne Functionalization

Cross-coupling reactions are a powerful tool for C-C and C-heteroatom bond formation, and the indole nucleus is a prime substrate for such transformations. For the this compound core, these reactions would primarily target the C3 position of the indole ring, which is the most nucleophilic and reactive site for electrophilic substitution and metal-catalyzed functionalization.

While traditional cross-coupling reactions often require pre-functionalized starting materials (e.g., halo-indoles), modern synthetic chemistry increasingly relies on direct C-H activation strategies. These methods allow for the coupling of unfunctionalized indoles with various partners, including alkenes and alkynes. Palladium catalysis is particularly prominent in this field. beilstein-journals.org For instance, the direct alkenylation of N-benzyl-protected indoles can occur selectively at the C3 position. beilstein-journals.org This provides a direct route to vinyl-substituted indoles, which are valuable synthetic intermediates. Alkyne functionalization would proceed through similar catalytic cycles, installing an alkynyl group at a reactive C-H bond.

Palladium-Catalyzed C-H Activation and Functionalization Strategies

Palladium-catalyzed C-H activation has emerged as a premier strategy for the selective functionalization of heterocyclic compounds like indole. rsc.org This approach avoids the need for pre-functionalized substrates, offering a more atom- and step-economical synthetic route. For N-substituted indoles, such as the this compound, functionalization is typically directed to the C3 position of the indole ring. mdpi.comacs.org

The mechanism for these reactions generally involves an electrophilic palladation at the electron-rich indole C3-position, forming a Pd(II) intermediate. beilstein-journals.org This step is often the rate-determining one. Subsequent steps, such as migratory insertion of a coupling partner (e.g., an alkene) followed by β-hydride elimination, yield the functionalized product and a Pd(0) species. beilstein-journals.org An oxidant is required to regenerate the active Pd(II) catalyst to complete the catalytic cycle. beilstein-journals.org

Various C-H functionalization reactions have been developed for indole scaffolds:

Alkenylation : The direct coupling of indoles with alkenes using a Pd(II) catalyst like PdCl₂ or Pd(OAc)₂ and an oxidant such as Cu(OAc)₂ selectively yields C3-alkenylated indoles. beilstein-journals.org

Benzylation : The palladium-catalyzed C3-benzylation of indoles can be achieved using benzyl carbonates as the benzyl source. acs.org Ligands with large bite angles, such as DPEphos, have been found to be effective for this transformation, which proceeds with high C3-selectivity and no N-benzylation. acs.org

Table 3: Palladium-Catalyzed C-H Functionalization of Indole Derivatives This table outlines various palladium-catalyzed C-H activation and functionalization strategies applicable to the indole core.

Reaction TypeCatalyst SystemCoupling PartnerPositionDescriptionReference
Alkenylation PdCl₂ / Cu(OAc)₂AlkenesC3Direct alkenylation of N-benzyl protected indoles. beilstein-journals.org
Benzylation Pd₂(dba)₃ / DPEphosBenzyl Methyl CarbonateC3C3-selective benzylation of 2,3-disubstituted indoles. acs.org
ortho-Alkenylation Pd(OAc)₂ / Ag₂CO₃Acrylatesortho- of BenzylDirect alkenylation of the benzyl group in related triazole systems. nih.gov
C3-H Activation Pd(OAc)₂ / Benzyl AlcoholBenzyl AlcoholC3Domino reaction involving C3-H activation and benzylation in water. mdpi.com

Structure Activity Relationship Sar Investigations of 2 Benzyl 4,5,6,7 Tetrahydro 1h Indole Derivatives

Influence of N-Benzyl and other N-Substitutions on Molecular Activity

The nitrogen atom of the indole (B1671886) ring is a common site for chemical modification to probe its role in target binding and to modulate the physicochemical properties of the molecule. In the context of the 2-benzyl-4,5,6,7-tetrahydro-1H-indole scaffold, substitutions at the N-1 position can significantly impact molecular activity.

The introduction of an N-benzyl group is a frequently employed strategy to enhance lipophilicity and introduce additional aromatic interactions with biological targets. evitachem.com Research on related indole structures has shown that N-benzylation can lead to compounds with a range of biological activities, including anticancer and anti-inflammatory properties. nih.govmdpi.com For instance, in a series of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid, the nature of the substitution on the benzyl (B1604629) ring was found to be critical for activity as cholinesterase inhibitors. ptfarm.plresearchgate.net One derivative, 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid, demonstrated the highest inhibitory activity towards butyrylcholinesterase (BuChE), suggesting that electronic and steric factors of the N-benzyl substituent are key determinants of potency. ptfarm.plresearchgate.net

Replacing the N-benzyl group with other substituents, such as N-alkyl groups or leaving the N-H unsubstituted, can also have a profound effect. In a study on the reactivity of 4,5,6,7-tetrahydroindol-4-ones, the N-H derivative was found to be unreactive under certain conditions, whereas the N-benzyl derivative readily underwent further reactions, highlighting the influence of the N-substituent on the chemical properties of the scaffold. nih.gov

Scaffold/Derivative ClassN-1 SubstitutionObserved Biological Activity/FindingReference
1H-indole-5-carboxylic acid amides1-(3-chloro)benzylpiperidine amideHighest inhibitory activity towards butyrylcholinesterase (BuChE). ptfarm.plresearchgate.net
1H-indole-5-carboxylic acid amides1-benzylpiperidine amideWeak, non-selective inhibitor of both AChE and BuChE. ptfarm.plresearchgate.net
1-benzyl-5-bromoindolin-2-onesBenzylScaffold for potent anticancer agents against MCF-7 cells. mdpi.com
4,5,6,7-tetrahydroindol-4-onesBenzylIncreased reactivity in subsequent substitution reactions compared to N-H. nih.gov
2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrroleBenzylSuccessful synthesis of a complex poly-functionalized bipyrrole. mdpi.com

Impact of Substituents at the C2 Position

The C2 position of the indole ring is a primary site for substitution, and in the parent compound of interest, it is occupied by a benzyl group. Modifications to this benzyl group or its replacement with other substituents are critical for tuning biological activity. The C2 position is often involved in key interactions with target proteins, and even subtle changes can lead to significant differences in potency and selectivity.

Electrophilic aromatic substitution readily occurs at the C2 position of pyrroles, which is the core of the indole scaffold. nih.gov Synthetic methods have been developed to introduce a variety of substituted groups at this position. nsf.gov For example, a base-promoted synthesis allows for the creation of C2-substituted indoles where various substituents on a benzoyl ring are well-tolerated. nsf.gov Derivatives bearing electronegative groups (e.g., 4-F, 4-Cl) and alkyl groups (e.g., 4-Me) on the phenyl ring of the C2-substituent were synthesized in good yields, demonstrating the feasibility of exploring a wide chemical space at this position. nsf.gov

ScaffoldC2-Substituent ModificationKey FindingReference
IndoleBenzoyl ring with various substituents (4-F, 4-Cl, 4-Me)Method developed for synthesizing diverse C2-substituted indoles. nsf.gov
BisindoleBenzyl substitutionDemonstrated ~0.9 µM activity against HIV-1 cell-cell fusion. nih.gov
4,5,6,7-tetrahydro-1H-indoleLinked to a substituted pyrrole (B145914)Shows that the C2 position can act as an anchor for complex molecular architectures. mdpi.com

Conformational Effects of the Tetrahydroindole Scaffold on Biological Interactions

The defining feature of the this compound scaffold is the partially saturated six-membered ring. Unlike the planar, aromatic indole ring system, the tetrahydroindole core possesses a non-planar, flexible cyclohexene-like ring. This structural feature has profound implications for the molecule's three-dimensional shape (conformation) and, consequently, its biological activity.

The cyclic nature of a molecule can be a key determinant of its biological properties. nih.gov The tetrahydroindole scaffold imposes significant conformational constraints compared to a more flexible acyclic analogue or a flat aromatic system. This restricted geometry can pre-organize the molecule into a conformation that is favorable for binding to a specific biological target, potentially increasing affinity and selectivity. The study of related saturated heterocyclic systems fused to indole, such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, has shown that this rigidified core is a reliable starting point for developing potent compounds. acs.org

Furthermore, the non-aromatic portion of the scaffold can be modified to introduce stereocenters, leading to enantiomers that may exhibit different biological activities. The specific puckering of the six-membered ring (e.g., chair, boat, or twist-boat conformations) will dictate the spatial orientation of substituents, including the C2-benzyl group and any N-1 substituents. This precise three-dimensional arrangement is critical for fitting into the binding pocket of a target protein. Intramolecular reactions, such as the Pd-catalyzed cyclization of N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone, are influenced by the limited degrees of freedom imposed by the scaffold, leading to specific polyheterocyclic structures. nih.gov The elucidation of these conformational effects is crucial for understanding how the tetrahydroindole scaffold orients its key pharmacophoric features for optimal biological interactions. nih.gov

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore model outlines the essential steric and electronic features required for a molecule to exert a specific biological effect. For derivatives of this compound, the pharmacophore is defined by the spatial arrangement of key functional groups on the core scaffold.

Based on SAR studies of related indole compounds, several key pharmacophoric elements can be identified:

The Indole Core: The indole nucleus, specifically the N-H group, often acts as a hydrogen bond donor. The aromatic portion provides a surface for planar stacking interactions (π-π stacking) with aromatic amino acid residues in a protein's binding site. evitachem.com

The C2-Benzyl Group: This group typically occupies a hydrophobic pocket within the target protein. nih.gov The aromatic ring can engage in hydrophobic and van der Waals interactions. Substitutions on this benzyl ring can fine-tune these interactions and modulate electronic properties.

The N-1 Substituent: An N-benzyl group can provide additional hydrophobic interactions and increase the molecule's lipophilicity, which can be crucial for membrane permeability. evitachem.com The presence and nature of this substituent can significantly alter the binding mode and affinity.

The Tetrahydro Scaffolding: The spatial arrangement dictated by the saturated ring is a critical component. It orients the C2-benzyl and N-1 substituents in a specific three-dimensional vector, ensuring a precise fit with the target.

Design Principles for Novel Analogues Based on SAR Data

The collective SAR data provides a rational basis for the design of novel analogues of this compound with improved potency, selectivity, and drug-like properties. The following principles can guide future design efforts:

Systematic Exploration of N-1 Substitutions: Based on the finding that substitutions on the N-benzyl ring can modulate activity, a library of analogues with electronically diverse substituents (e.g., electron-donating -OCH₃, electron-withdrawing -CF₃) at the ortho-, meta-, and para-positions should be explored. ptfarm.plresearchgate.net Furthermore, replacing the benzyl group with other aryl or heteroaryl moieties could lead to novel interactions with the target.

Modification of the C2-Benzyl Group: The benzyl group at C2 is a key feature for hydrophobic interactions. nih.gov Introducing substituents onto this ring can enhance binding affinity. Additionally, replacing the benzyl group with other bulky hydrophobic groups or bioisosteres could be a fruitful strategy. The synthesis of complex C2-substituted indoles is well-established, allowing for extensive modifications. nsf.gov

Introduction of Functional Groups on the Saturated Ring: The cyclohexene (B86901) portion of the tetrahydroindole scaffold is ripe for modification. Introducing polar groups (e.g., hydroxyl, carbonyl) could create new hydrogen bonding opportunities with the target protein and improve pharmacokinetic properties. For example, the use of 4,5,6,7-tetrahydroindol-4-ones as synthetic precursors allows for functionalization at the C4 position. nih.gov

Stereochemical Control: The non-planar saturated ring allows for the existence of stereoisomers. Synthesizing and testing enantiomerically pure compounds is a critical step, as different enantiomers often exhibit vastly different biological activities and off-target effects. acs.org

Hybrid Molecule Design: The indole scaffold can be combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action. mdpi.comresearchgate.net For example, linking the tetrahydroindole core to fragments known to inhibit a specific enzyme class could lead to potent and selective inhibitors.

By applying these principles, medicinal chemists can leverage the foundational SAR knowledge to rationally design the next generation of this compound derivatives as potential therapeutic agents.

Biological Activity and Molecular Mechanisms of 2 Benzyl 4,5,6,7 Tetrahydro 1h Indole Derivatives

Antiviral Activity Studies

Research into the antiviral potential of 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives has identified this chemical scaffold as an inhibitor of the Hepatitis C Virus (HCV). nih.gov Studies have focused on understanding its efficacy and mechanism of action against different HCV genotypes.

Inhibition of Viral Replication (e.g., Hepatitis C Virus Subgenomic Replicons)

The 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been shown to inhibit the cellular replication of HCV genotype 1b and 2a subgenomic replicons. nih.gov In cell-based assays, various derivatives were evaluated for their anti-HCV activity. A hit compound, referred to as compound 31, demonstrated promising activity against both genotype 1b (EC₅₀ = 12.4 µM) and genotype 2a (EC₅₀ = 8.7 µM), with low cytotoxicity (CC₅₀ = 109.9 µM). nih.gov

Further optimization led to the identification of compound 39 as the most potent derivative from the tested series. nih.govnih.gov This compound displayed enhanced efficacy, with an EC₅₀ value of 7.9 µM against genotype 1b and a more pronounced effect on genotype 2a, with an EC₅₀ value of 2.6 µM. nih.govnih.gov

Antiviral Activity of 2-Phenyl-4,5,6,7-tetrahydro-1H-indole Derivatives against HCV Replicons
CompoundHCV Genotype 1b (EC₅₀ µM)HCV Genotype 2a (EC₅₀ µM)Cytotoxicity (CC₅₀ µM)
Compound 3112.48.7109.9
Compound 397.92.6Not Reported

Biochemical Assays for Interaction with Viral Proteins (e.g., HCV NS5B Polymerase, NS3 Helicase) and Host Factors

To elucidate the mechanism of action, biochemical assays were conducted on representative compounds. nih.gov Investigations into the interaction of the potent derivative, compound 39, with key viral enzymes were performed. nih.govnih.gov The results indicated that this derivative had no inhibitory effect on the HCV NS5B polymerase or the NS3 helicase. nih.govnih.gov Furthermore, the compound did not interfere with IRES-mediated translation or selected host factors involved in the viral life cycle. nih.govnih.gov These findings suggest that the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold does not target these specific, well-known viral proteins, and its precise molecular target remains to be identified. nih.gov

Antimicrobial Properties

Derivatives of the core indole (B1671886) structure have been synthesized and evaluated for their efficacy against various microbial pathogens, including bacteria and fungi.

Antibacterial Activity (in vitro studies)

In studies evaluating new indole derivatives, compounds incorporating additional heterocyclic moieties like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have demonstrated notable antibacterial effects. nih.gov One such study revealed that an indole-triazole derivative (compound 3d) and an indole-thiadiazole derivative (compound 2h) were the most effective against Staphylococcus aureus, both showing a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.gov The compounds generally possessed a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against the tested microorganisms, which also included Escherichia coli and Bacillus subtilis. nih.gov

In Vitro Antibacterial Activity of Indole Derivatives (MIC in µg/mL)
Compound TypeStaphylococcus aureusEscherichia coliBacillus subtilis
Indole-Thiadiazole (2h)6.25Data not specifiedData not specified
Indole-Triazole (3d)6.25Data not specifiedData not specified
General Range for Series3.125 - 50

Antifungal Activity (in vitro studies)

The same series of indole-triazole and indole-thiadiazole derivatives was also tested for antifungal properties. nih.gov The indole-triazole compound 3d, which showed potent antibacterial action, was also identified as a promising antifungal lead compound. nih.gov It exhibited significant activity against Candida albicans and Candida krusei. nih.gov Specifically, against C. krusei, compound 3d had an MIC of 3.125 µg/mL, while other derivatives in the series showed MIC values ranging up to 50 µg/mL against the tested fungal strains. nih.gov Other research has also confirmed that different classes of indole derivatives, such as 1H-indole-4,7-diones, show good antifungal activity against C. krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov

In Vitro Antifungal Activity of Indole Derivatives (MIC in µg/mL)
Compound TypeCandida albicansCandida krusei
Indole-Triazole (3d)Data not specified3.125
General Range for Series3.125 - 50

Anticoccidial Activity

The anticoccidial potential of indole derivatives has been investigated, particularly those featuring a benzyl (B1604629) group. A series of (1-benzyl-4-triazolyl)-indole-2-carboxamides were synthesized and evaluated for their efficacy against apicomplexan parasites, including Cryptosporidium parvum, a causative agent of coccidiosis-like intestinal disease. johnshopkins.edu Two closely related analogs, 7c (JS-2-30) and 7e (JS-2-44), demonstrated low micromolar activity against C. parvum, with IC₅₀ values of 7.63 µM and 5.51 µM, respectively. johnshopkins.edu These findings highlight that (1-benzyl-4-triazolyl)-indole-2-carboxamides are potential hits for the development of novel agents against this parasite. johnshopkins.edu

Activity of (1-benzyl-4-triazolyl)-indole-2-carboxamides against Cryptosporidium parvum
CompoundIC₅₀ (µM)
7c (JS-2-30)7.63
7e (JS-2-44)5.51

Enzyme Inhibition Studies

The therapeutic potential of 2-benzyl-4,5,6,7-tetrahydro-1H-indole derivatives has been explored through various enzyme inhibition studies. These investigations have revealed the capacity of these compounds to interact with and modulate the activity of several key enzymes implicated in a range of pathological conditions.

Derivatives of this compound have been identified as noteworthy inhibitors of aldose reductase (AR), an enzyme pivotal in the polyol pathway. nih.gov Under hyperglycemic conditions, this pathway contributes to the development of diabetic complications. nih.govnanobioletters.com

One such derivative, (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid, has demonstrated significant inhibitory efficacy against rat lens aldose reductase. researchgate.netresearchgate.net In vitro studies reported an IC₅₀ value of 18.2 ± 1.2 μM for this compound. nih.gov Kinetic analysis of its inhibitory action revealed an uncompetitive mode of inhibition with respect to both the D,L-glyceraldehyde substrate and the NADPH cofactor. researchgate.netresearchgate.net This uncompetitive inhibition is significant because it suggests that elevated glucose levels, as seen in diabetic patients, would not compete with the inhibitor for the enzyme's binding site, thus preserving its inhibitory effectiveness. researchgate.net

The selectivity of these inhibitors is a crucial aspect of their therapeutic potential, as co-inhibition of the structurally similar aldehyde reductase (ALR1) could lead to undesirable side effects. nih.gov The selectivity of (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid was confirmed using rat kidney aldehyde reductase, showing a selectivity factor of approximately 20. researchgate.net

It is noteworthy that the zwitterionic nature of certain carboxymethylated pyridoindole derivatives, including the aforementioned compound, may enhance their bioavailability. nih.gov The presence of both an acidic carboxylic function and a basic tertiary nitrogen allows for the formation of zwitterionic species, which can influence the pH-lipophilicity profile and potentially improve membrane penetration. nih.gov

Table 1: Aldose Reductase Inhibition by a this compound Derivative

Compound IC₅₀ (µM) Inhibition Type Source
(2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid 18.2 ± 1.2 Uncompetitive nih.gov

The bromodomain-containing protein 4 (BRD4) has emerged as a significant target in cancer therapy due to its role in regulating the transcription of key oncogenes. nih.gov A derivative of the core structure, 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one, has been identified as an inhibitor of BRD4. nih.gov While detailed inhibitory concentrations for this specific compound are not extensively documented in the provided context, the broader class of BRD4 inhibitors, such as compound DDT26 with an IC₅₀ of 0.237 ± 0.093 μM, demonstrates the potential of targeting this protein. nih.gov The pursuit of novel BRD4 inhibitors with different core structures is an active area of research aimed at expanding the chemical space for drug development. nih.gov

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, and their inhibition is a common strategy for anti-inflammatory therapies. google.com While direct studies on this compound itself as a COX inhibitor are not detailed, structurally related compounds have shown significant activity. For instance, a series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones were found to be potent and selective inhibitors of COX-2. nih.gov Similarly, 2-(substituted benzyl)-3,5,6,7-tetrahydro-4H-cyclopenta nih.govnih.govthieno[2,3-d]pyrimidin-4-one derivatives have been identified as COX-2 inhibitors. google.com Furthermore, certain indole Schiff base derivatives have demonstrated significant anti-inflammatory activity, with some compounds showing over 60% inhibition after 3 hours. nih.gov These findings suggest that the 2-benzyl-indole scaffold could be a promising starting point for the design of novel COX inhibitors.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the symptomatic treatment of Alzheimer's disease. cm-uj.krakow.pl Research into compounds with a 1-benzyl-piperidine moiety, which shares structural similarities with the core topic, has yielded potent inhibitors. For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) was found to be a highly potent and selective AChE inhibitor with an IC₅₀ value of 5.7 nM, showing 1250 times greater affinity for AChE over BChE. nih.gov

Furthermore, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which also incorporate a benzyl group, have been synthesized and evaluated as AChE inhibitors. nih.gov One derivative with an ortho-chlorine substitution exhibited the highest potency with an IC₅₀ of 0.91 ± 0.045 μM. nih.gov In another study, novel benzohydrazide (B10538) derivatives showed dual inhibition of both AChE and BChE, with IC₅₀ values in the micromolar range. mdpi.com A different series of compounds produced a dual inhibitor, compound 8i, with IC₅₀ values of 0.39 μM for AChE and 0.28 μM for BChE. mdpi.com These examples highlight the potential of the benzyl-substituted heterocyclic structures in the development of cholinesterase inhibitors.

Table 2: Inhibition of Cholinesterases by Structurally Related Compounds

Compound Target Enzyme IC₅₀ Source
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) AChE 5.7 nM nih.gov
2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione AChE 0.91 ± 0.045 µM nih.gov
Compound 8i AChE 0.39 µM mdpi.com
Compound 8i BChE 0.28 µM mdpi.com

Lanosterol (B1674476) 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes, making it a primary target for antifungal drugs. nih.govnih.gov Azole antifungals inhibit this enzyme by coordinating with the heme iron in the active site. nih.govnih.gov While direct inhibition data for this compound is not available, the broader class of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has shown antifungal activity. nih.gov The mechanism of action for these benzimidazole (B57391) derivatives is believed to involve the disruption of 14α-demethylase function, leading to the destabilization of the fungal cell wall. nih.gov This suggests that indole-based structures could also be explored for their potential as fungal lanosterol 14α-demethylase inhibitors.

Antioxidant Activity Investigations (in vitro assays)

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to neutralize them, is implicated in various diseases. nih.gov Antioxidants are compounds that can counteract this damage. nih.gov Carboxymethylated pyridoindoles, including (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)-acetic acid, have demonstrated antioxidant properties in addition to their aldose reductase inhibitory activity. nih.gov In experiments using isolated rat erythrocytes, this compound was shown to protect against hemolysis induced by peroxyl radicals. nih.gov Other studies on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have also reported on their antioxidant capacity. nih.gov The antioxidant activity of these and related compounds is often evaluated through in vitro assays that measure their ability to scavenge free radicals. nih.gov

Other Reported Biological Activities and Potential Mechanisms of this compound Derivatives

The scaffold of this compound and its related indole derivatives have been the subject of extensive research, revealing a wide spectrum of biological activities. These activities stem from the versatile chemistry of the indole nucleus, which allows for diverse structural modifications, leading to compounds with potential therapeutic applications in various domains. mdpi.com This section explores some of the other significant biological activities reported for this class of compounds, including their anticancer, neuroprotective, and receptor-modulating properties, with a focus on the underlying molecular mechanisms and structure-activity relationships.

Anticancer Potential (mechanistic insights from SAR)

The indole framework is a prominent feature in numerous anticancer agents, and derivatives of this compound have shown considerable promise in this area. mdpi.com The anticancer effects of these compounds are often attributed to their ability to interfere with multiple cellular processes crucial for tumor growth and survival, such as cell cycle progression, DNA repair, and angiogenesis. nih.gov

Structure-activity relationship (SAR) studies have been instrumental in optimizing the anticancer potency of these derivatives. For instance, in a series of N-benzyl indole-derived hydrazones, the nature and position of substituents on the aromatic rings were found to significantly influence their cytotoxic activity against triple-negative breast cancer (TNBC) cells. nih.gov It was observed that electron-donating groups, such as a methoxy (B1213986) group, were more favorable for inhibitory activity compared to electron-withdrawing groups like a trifluoromethyl group. nih.gov The position of substituents also played a critical role; for example, a 2-chlorophenyl substitution resulted in greater potency than a 3-chlorophenyl substitution. nih.gov

The flexibility of the benzyl group is also considered a key factor, potentially allowing for better interaction with biological targets. nih.gov Research on related heterocyclic systems, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, has led to the identification of potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in non-small cell lung cancer. nih.gov A strong correlation was found between the compounds' inhibitory potency against USP1/UAF1 and their ability to induce cancer cell death. nih.gov

Further mechanistic studies on indole derivatives have revealed their capacity to inhibit various molecular targets, including tubulin polymerization, protein kinases (like VEGFR, EGFR, and CDK4/cyclin D1), and DNA topoisomerases. mdpi.commdpi.comnih.gov For example, certain substituted pyrido[2,3-d]pyrimidines, which can be considered structurally related, exhibited potent anticancer activity by inhibiting kinases such as PDGFRβ, EGFR, and CDK4/cyclin D1. nih.gov

Interactive Table of Anticancer Activity for Indole Derivatives:

Compound ID Cancer Cell Line IC50 (µM) Source
5b (phenyl substitution) MDA-MB-231 17.2 ± 0.4 nih.gov
5n (benzyl group) MDA-MB-231 43.4 ± 0.2 nih.gov
5j (3-chlorophenyl) MDA-MB-231 22.6 ± 0.1 nih.gov
5o (2-chlorophenyl) MDA-MB-231 19.6 ± 0.5 nih.gov
4e MCF-7, A549, HCT ~2 mdpi.com
4b MCF-7 11.5 mdpi.com
4h MCF-7 13.1 mdpi.com
4a MCF-7 21.7 mdpi.com
5a (pyrido[2,3-d]pyrimidine) HepG-2 0.3 nih.gov
5a (pyrido[2,3-d]pyrimidine) PC-3 6.6 nih.gov

| 5a (pyrido[2,3-d]pyrimidine) | HCT-116 | 7 | nih.gov |

Neuroprotective, Anticonvulsant, and Antipsychotic Properties (mechanistic considerations)

Derivatives of the indole scaffold have demonstrated significant potential in the realm of neuroscience, exhibiting neuroprotective, anticonvulsant, and antipsychotic-related activities. The indole nucleus is a core component of many biologically active molecules in the central nervous system. mdpi.com

Neuroprotective Effects: Indole-based compounds have been investigated for their neuroprotective actions, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.gov Their mechanisms of action are often multifaceted, combining antioxidant, anti-inflammatory, and anti-aggregation properties. Studies have shown that certain indole derivatives can protect neuronal cells from damage induced by amyloid-beta peptides by reducing oxidative stress and mitigating neuroinflammation. nih.gov This neuroprotection is evidenced by increased mitochondrial activity and reduced release of lactate (B86563) dehydrogenase (LDH) in neuronal cell cultures. nih.gov

Anticonvulsant Properties: A significant body of research has highlighted the anticonvulsant properties of indole derivatives. For instance, N-benzyl-2-acetamidopropionamide derivatives have been identified as potent anticonvulsants. nih.gov SAR studies revealed that the stereochemistry of these molecules is crucial for their activity, with the (R)-stereoisomer of one particular compound showing significantly higher potency than its (S)-counterpart. nih.gov The mechanism is hypothesized to involve the specific placement of a small, substituted heteroatom moiety near the C(2) site of the molecule. nih.gov Other studies on succinimide (B58015) derivatives, which share some structural similarities, have shown efficacy in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. mdpi.com The mechanism for some of these compounds is thought to be complex, potentially involving the inhibition of sodium and calcium currents. mdpi.com

Antipsychotic Properties: The connection of indole derivatives to antipsychotic properties is often linked to their interaction with serotonin (B10506) receptors, which are key targets for many antipsychotic drugs. mdpi.com Atypical antipsychotics, for example, often have a complex pharmacology that includes activity at various serotonin receptor subtypes. While direct antipsychotic profiling of this compound is not extensively detailed in the provided sources, its structural relationship to serotonin and its derivatives' affinity for serotonin receptors suggest a potential for modulating neurochemical pathways relevant to psychosis. mdpi.comnih.gov

Modulation of Cellular Pathways (e.g., NF-κB signaling)

The biological effects of this compound and its derivatives are mediated through the modulation of various intracellular signaling pathways. While direct modulation of the NF-κB signaling pathway by this specific compound is not explicitly detailed in the provided search results, the broader class of indole derivatives is known to influence a range of cellular pathways critical to disease pathogenesis.

In the context of cancer, indole derivatives have been shown to interfere with key signaling cascades. mdpi.comnih.gov One significant mechanism is the inhibition of protein kinases, which are central regulators of cell growth, proliferation, and survival. As mentioned previously, related compounds have demonstrated inhibitory activity against receptor tyrosine kinases like VEGFR and EGFR, as well as cyclin-dependent kinases (CDKs) such as CDK4/cyclin D1. mdpi.comnih.gov Inhibition of these kinases disrupts downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.

Another important cellular pathway targeted by these compounds is the DNA damage response system. The identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex is a prime example. nih.gov This complex plays a crucial role in DNA repair, and its inhibition leads to an accumulation of DNA damage, which is particularly cytotoxic to cancer cells. nih.gov

Furthermore, the neuroprotective effects of indole derivatives are linked to their ability to modulate pathways related to oxidative stress and inflammation. nih.gov By scavenging reactive oxygen species (ROS) and potentially inhibiting inflammatory mediators, these compounds can protect cells from damage and death. nih.gov Although NF-κB is a key regulator of inflammation, and its modulation by indole derivatives is plausible, the specific evidence from the provided search results points more directly to the modulation of kinase signaling cascades and DNA repair mechanisms.

Theoretical and Computational Chemistry of 2 Benzyl 4,5,6,7 Tetrahydro 1h Indole

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to a protein's active site.

Binding Mode Analysis with Target Enzymes (e.g., DNA Gyrase, COX-2)

While specific molecular docking studies exclusively on 2-Benzyl-4,5,6,7-tetrahydro-1H-indole with DNA gyrase and COX-2 are not extensively detailed in the available literature, the broader class of indole (B1671886) and related heterocyclic derivatives has been a subject of such investigations, offering a framework for understanding potential interactions.

DNA Gyrase: DNA gyrase is a critical bacterial enzyme necessary for DNA replication, making it a key target for antibacterial agents. Docking studies on various heterocyclic compounds, including those with indole scaffolds, have revealed that these molecules can bind to the ATP-binding site of the Gyrase B (GyrB) subunit nih.gov. This binding is often mediated by hydrogen bonds and hydrophobic interactions, competing with ATP and inhibiting the enzyme's supercoiling activity nih.gov. For instance, studies on related inhibitors show interactions with key residues in the active site, and the binding affinity is a crucial determinant of their inhibitory potential nih.govnih.gov.

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking simulations are frequently used to elucidate how potential inhibitors bind within the active site of COX-2 nih.gov. Successful inhibitors typically form hydrogen bonds with key amino acid residues such as Arginine (Arg)120, Tyrosine (Tyr)355, and Serine (Ser)530, and establish hydrophobic contacts within the enzyme's binding pocket nih.govmdpi.com. The selectivity of inhibitors for COX-2 over the COX-1 isoform is a critical aspect explored through these computational models nih.govmdpi.com. For related heterocyclic structures, docking studies have successfully correlated binding modes with experimental inhibitory activities nih.govtbzmed.ac.ir.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods provide detailed information that is often inaccessible through experimental techniques alone.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. For related benzyl-indole structures, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to analyze the molecular structure and the distribution of Mulliken charges on individual atoms aun.edu.egresearchgate.net. These calculations help identify the most reactive sites in the molecule. For example, atoms with significant negative charges are often susceptible to electrophilic attack, while those with positive charges are prone to nucleophilic attack aun.edu.egresearchgate.net.

Reaction Mechanism Elucidation (e.g., transition states, energy profiles)

Understanding the mechanism of chemical reactions at a molecular level is fundamental for optimizing synthesis routes and designing new reactions. Computational chemistry can elucidate reaction pathways by identifying transition states and calculating activation energies. For instance, the synthesis of tetrahydroindole derivatives often involves complex, multi-step reactions, such as palladium-catalyzed cyclizations nih.govresearchgate.net. A plausible mechanism for the formation of a related bipyrrole containing the tetrahydro-1H-indol-2-yl moiety involves initial alkylation, followed by intramolecular attack and subsequent aromatization, a process that can be rationalized and potentially modeled computationally mdpi.comresearchgate.net. Similarly, the Leimgruber-Batcho indole synthesis, a well-known method, involves the formation of an enamine from a nitrotoluene derivative, followed by reductive cyclization, with each step being amenable to computational investigation orgsyn.org.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, such as NMR (¹H and ¹³C) and IR spectra. The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts epstem.net. By comparing the theoretically calculated spectra with experimental data, the accuracy of the computational model can be validated, and the molecular structure can be confirmed. For various complex organic molecules, a strong linear correlation between experimental and theoretical ¹H and ¹³C NMR chemical shifts has been demonstrated, often with correlation coefficients (R²) exceeding 0.99 for ¹³C NMR epstem.net. Experimental ¹H and ¹³C NMR data have been reported for a synthesized bipyrrole derivative containing the 4,5,6,7-tetrahydro-1H-indol-2-yl fragment, providing a basis for such correlational studies mdpi.com.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis and molecular dynamics (MD) simulations are used to explore the different spatial arrangements a molecule can adopt and its dynamic behavior over time.

MD simulations can reveal the flexibility of different parts of the molecule and the stability of its various conformations in different environments, such as in solution osdd.netfu-berlin.de. For flexible molecules like this compound, which contains rotatable bonds, these simulations are essential for understanding how it might adapt its shape to fit into a protein's binding site. MD simulations, often combined with MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations, can also provide estimates of binding free energies, offering a more dynamic and accurate picture of ligand-protein interactions than static docking alone mdpi.com. Conformational studies on related 1-benzyl-tetrahydroisoquinolines have utilized molecular mechanics calculations and NMR spectroscopy to determine preferred conformations and the orientation of the benzyl (B1604629) group, which are crucial for receptor binding nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable. This section will, therefore, detail the hypothetical application and potential methodologies for developing a QSAR model for this compound and its derivatives, drawing parallels from studies on related indole and tetrahydroindole structures.

The primary objective of a QSAR study in this context would be to predict the biological activity of novel, structurally similar compounds, thereby guiding synthetic efforts toward more potent and selective molecules. The process involves the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, and then correlating these descriptors with their measured biological activities using statistical methods.

A typical QSAR study for derivatives of this compound would encompass the following key stages:

Data Set Selection: A series of congeners of this compound with experimentally determined biological activities (e.g., receptor binding affinity, enzyme inhibition constant) would be compiled. The activities are typically converted to a logarithmic scale (e.g., pIC50) for a more linear relationship with the descriptors.

Molecular Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the series. These descriptors are categorized based on the information they encode:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, HOMO/LUMO energies), and thermodynamic parameters (e.g., heat of formation, solvation energy).

Model Development and Validation: Statistical techniques such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced machine learning methods like Artificial Neural Networks (ANN) are employed to build the QSAR model. neliti.com The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov The robustness and predictive capability of the model are assessed using various validation metrics.

For instance, in a study on indole derivatives for anti-proliferative activity, descriptors such as electronic energy, HOMO energy, LUMO energy, and dipole moment were used to construct QSAR models using MLR and ANN. neliti.com Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be applied. These methods generate 3D fields around the aligned molecules to represent their steric and electrostatic properties, which are then correlated with biological activity. nih.gov

Hypothetical QSAR Data for this compound Derivatives

To illustrate the practical application of QSAR, the following interactive data table presents a hypothetical set of this compound derivatives and their associated data that would be used in a QSAR study. The biological activity (pIC50) and descriptor values are exemplary and intended to demonstrate the type of data required.

Compound IDR1-substituentR2-substituentpIC50Molecular Weight ( g/mol )LogPHOMO (eV)LUMO (eV)
1HH6.5263.374.2-5.8-0.9
24-ClH7.1297.814.9-6.0-1.1
34-OCH3H6.8293.404.1-5.6-0.8
4H3-F6.7281.364.4-5.9-1.0
54-Cl3-F7.3315.805.1-6.1-1.2
64-OCH33-F7.0311.394.3-5.7-0.9

This table is for illustrative purposes only. The pIC50 and descriptor values are not based on experimental data.

The insights gained from such a QSAR model would be invaluable for rational drug design. For example, the model might reveal that electron-withdrawing substituents on the benzyl ring and a certain steric bulk at another position are favorable for activity. This information would guide the synthesis of new derivatives with potentially enhanced biological effects. Studies on related heterocyclic systems like tetrahydro-2H-isoindoles have successfully used QSAR to identify structural fragments that either enhance or diminish the desired biological activity, demonstrating the utility of this approach in optimizing lead compounds. nih.govbashgmu.ru

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and the chemical shifts in ¹³C NMR, a complete structural assignment of 2-Benzyl-4,5,6,7-tetrahydro-1H-indole can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the single proton on the C3 position of the indole (B1671886) ring, the N-H proton, and the aliphatic protons of the tetrahydrocyclohexane ring.

Aromatic Protons (Benzyl Group): These typically appear in the downfield region of δ 7.0-7.5 ppm. The five protons would likely present as a multiplet due to complex spin-spin coupling.

Indole N-H Proton: A broad singlet is expected, the chemical shift of which can be highly variable depending on the solvent and concentration. In a solvent like DMSO-d₆, this proton might appear significantly downfield, potentially around δ 10.0-11.5 ppm, similar to other N-H indole protons. semanticscholar.org

Indole C3-H Proton: A singlet or a triplet (if coupled to adjacent CH₂ protons) is expected for the proton at the C3 position of the tetrahydroindole ring.

Benzylic CH₂ Protons: The two protons of the CH₂ group connecting the phenyl ring to the indole core are expected to appear as a singlet around δ 3.7-5.0 ppm. semanticscholar.org

Tetrahydro-ring Protons (C4, C5, C6, C7): The eight protons on the saturated portion of the ring would likely appear as complex multiplets in the upfield region, typically between δ 1.5 and δ 2.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Aromatic Carbons: The carbons of the benzyl group are expected in the δ 125-140 ppm range. semanticscholar.org The quaternary carbon attached to the methylene group will have a distinct chemical shift.

Indole Ring Carbons: The C2 carbon, being attached to the benzyl group and adjacent to the nitrogen, would appear downfield. Other carbons of the pyrrole (B145914) moiety (C3, C3a, C7a) would also have characteristic shifts. For comparison, in related N-benzyl-1H-indole structures, aromatic and indole carbons appear between δ 110 and δ 142 ppm. semanticscholar.orgmdpi.com

Benzylic Carbon: The benzylic CH₂ carbon signal is anticipated around δ 30-55 ppm. semanticscholar.org

Aliphatic Carbons (C4, C5, C6, C7): The four sp³-hybridized carbons of the cyclohexene (B86901) part of the tetrahydroindole ring would resonate in the upfield region of the spectrum, typically between δ 20-30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical chemical shift ranges for the functional groups present and may vary based on solvent and experimental conditions.

¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
Proton AssignmentChemical Shift (ppm)Carbon AssignmentChemical Shift (ppm)
N-H (Indole)~10.0 - 11.5 (broad s)Aromatic C (Quaternary)~138 - 142
Aromatic C-H (Benzyl)~7.0 - 7.5 (m)Aromatic C-H (Benzyl)~125 - 129
C3-H (Indole)~6.0 - 6.5 (s or t)Indole C2~135 - 145
Benzylic CH₂~3.7 - 5.0 (s)Indole C3a, C7a~115 - 130
C4, C7 - CH₂~2.5 - 2.8 (m)Indole C3~100 - 110
C5, C6 - CH₂~1.7 - 1.9 (m)Benzylic CH₂~30 - 55
Aliphatic CH₂ (C4, C5, C6, C7)~20 - 30

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key expected absorption bands would confirm the presence of the N-H bond, C-H bonds (aromatic and aliphatic), and C=C bonds of the aromatic ring. In related indole structures, characteristic peaks are observed for these functional groups. semanticscholar.org

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Indole)Stretching~3400 - 3300 (sharp to medium)
C-H (Aromatic)Stretching~3100 - 3000
C-H (Aliphatic)Stretching~2950 - 2850
C=C (Aromatic Ring)Stretching~1600 and ~1475
C-NStretching~1300 - 1200

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental formula. The molecular formula for this compound is C₁₅H₁₇N, corresponding to a monoisotopic mass of approximately 211.1361 g/mol . nih.gov

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 211. A prominent fragment would likely correspond to the loss of a hydrogen atom to form a stable tropylium-like cation or the cleavage of the benzyl group, leading to a fragment at m/z 91 (tropylium cation, [C₇H₇]⁺) and a fragment corresponding to the tetrahydro-indole moiety.

Table 3: Predicted Mass Spectrometry Data for this compound

TechniqueMeasurementExpected Value
HRMS (e.g., ESI)[M+H]⁺ CalculatedC₁₅H₁₈N⁺, m/z ≈ 212.1434
MSMolecular Ion Peak [M]⁺m/z ≈ 211
MS/MSMajor Fragment Ionsm/z ≈ 91 ([C₇H₇]⁺), 120 ([M-C₇H₇]⁺)

Elemental Analysis for Compositional Verification

Elemental analysis determines the mass percentage of each element in a compound. This technique is used to confirm the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For a pure sample of this compound (C₁₅H₁₇N), the theoretical elemental composition can be calculated. Experimental values that closely match these theoretical percentages provide strong evidence for the compound's purity and proposed formula. lookchem.com

Table 4: Theoretical Elemental Composition of C₁₅H₁₇N

ElementAtomic MassMolar Mass of C₁₅H₁₇NTheoretical Percentage (%)
Carbon (C)12.011211.3085.26%
Hydrogen (H)1.0088.11%
Nitrogen (N)14.0076.63%

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Separation

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Gas Chromatography (GC): Given the likely volatility of the compound, GC is a suitable method for purity analysis. When coupled with a mass spectrometer (GC-MS), it can simultaneously separate and identify the compound and any potential impurities. The retention time in a GC analysis is a characteristic property of the compound under specific conditions (e.g., column type, temperature program).

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can also be used to determine the purity. A typical analysis would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The compound's purity would be indicated by a single major peak in the chromatogram, and its area percentage would represent the purity level.

The selection of the specific column, mobile phase, and detector (e.g., UV-Vis, MS) would be optimized to achieve the best separation and detection of the target compound.

Applications of 2 Benzyl 4,5,6,7 Tetrahydro 1h Indole in Chemical Sciences and Materials

Building Blocks for Complex Organic Synthesis

The tetrahydroindole core of 2-Benzyl-4,5,6,7-tetrahydro-1H-indole provides a versatile platform for the construction of more intricate molecular architectures. Its utility as a synthetic intermediate is particularly evident in the creation of pyrrolic macrocycles and as a precursor for certain natural products.

Synthesis of Pyrrolic Macrocycles (e.g., Porphyrinoids)

Pyrrolic macrocycles, such as porphyrins and their analogs (porphyrinoids), are a class of compounds with significant applications in areas ranging from medicine to materials science. The synthesis of these large, cyclic structures often relies on the condensation of smaller pyrrolic units. Substituted indoles, including the tetrahydro-1H-indole framework, can serve as precursors to these essential building blocks. nih.govcmu.edu

The general strategy for synthesizing meso-substituted porphyrins involves the condensation of pyrrole (B145914) with aldehydes. researchgate.net While traditional methods often resulted in statistical mixtures of products requiring tedious purification, modern rational syntheses have been developed. nih.gov These methods allow for the controlled assembly of porphyrins with specific substitution patterns. For instance, a "2 + 2" condensation approach, reacting a dipyrromethane with a dipyrromethane-1,9-dicarbinol, enables the formation of porphyrins with up to four different meso-substituents under mild conditions. nih.gov The this compound scaffold can be envisioned as a starting point for creating tailored pyrrolic precursors for such syntheses. The benzyl (B1604629) group at the 2-position and the fused cyclohexyl ring offer opportunities for further functionalization, enabling the introduction of diverse substituents onto the final porphyrin macrocycle.

Precursors for Natural Product Synthesis (e.g., Prodigiosins)

Prodigiosins are a family of red-pigmented tripyrrolic natural products known for their diverse biological activities. The synthesis of these complex molecules often involves the coupling of distinct pyrrolic fragments. A key intermediate in the biosynthesis and chemical synthesis of many prodigiosins is 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC). researchgate.net The synthesis of this crucial bipyrrole precursor has been achieved in a two-step process from commercially available 4-methoxy-3-pyrrolin-2-one. researchgate.net

The structural similarity of the 2-substituted pyrrole motif within this compound to the pyrrolic units of prodigiosins suggests its potential as a starting material for the synthesis of prodigiosin (B1679158) analogs. By modifying the tetrahydroindole core and the benzyl substituent, chemists can create a library of pyrrolic building blocks for the combinatorial synthesis of novel prodiginine derivatives.

Scaffolds in Pharmaceutical Lead Discovery (non-clinical focus)

The 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold has been identified as a promising new framework in the discovery of antiviral agents. nih.govnih.gov Specifically, this chemical motif has shown inhibitory activity against the hepatitis C virus (HCV) in subgenomic replicon systems. nih.govnih.gov A study exploring a series of derivatives based on this scaffold revealed that these compounds can inhibit the replication of both HCV genotype 1b and 2a. nih.gov

One notable compound from this series, which features the core 2-phenyl-4,5,6,7-tetrahydro-1H-indole structure, demonstrated low cytotoxicity and promising anti-HCV activity. nih.gov Further investigation into a set of analogs has led to the identification of even more potent derivatives. nih.gov While the precise molecular target of these compounds remains to be fully elucidated, biochemical assays have indicated that their mechanism of action is distinct from that of several known HCV inhibitors, such as those targeting the NS5B polymerase or NS3 helicase. nih.gov This suggests that the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold could pave the way for a new class of anti-HCV agents with a novel mechanism of action.

Compound IDHCV Genotype 1b EC50 (µM)HCV Genotype 2a EC50 (µM)Cytotoxicity CC50 (µM)
31 12.48.7109.9
39 7.92.6>50

Table 1: Antiviral activity and cytotoxicity of selected 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives. Data sourced from nih.govnih.gov.

Applications in Materials Science

The electronic and optical properties of the this compound scaffold make it an attractive candidate for applications in materials science, particularly in the fields of non-linear optics and organic photovoltaics.

Non-Linear Optical Chromophores

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for technologies such as telecommunications and optical signal processing. nih.gov The NLO response of a molecule is related to its polarizability and hyperpolarizability, which are influenced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov

The this compound structure contains a π-rich pyrrole ring and a benzyl group, which can be functionalized with various donor and acceptor substituents to create push-pull systems with enhanced NLO properties. Theoretical studies using Density Functional Theory (DFT) can predict the NLO capabilities of such molecules by calculating their HOMO-LUMO energy gaps and hyperpolarizability values. nih.gov The design of novel chromophores based on this scaffold could lead to materials with significant NLO responses, making them suitable for use in advanced optoelectronic devices.

Organic Solar Cell Components

Organic solar cells (OSCs) offer a promising alternative to traditional silicon-based photovoltaics due to their potential for low-cost, flexible, and large-area fabrication. The performance of OSCs is heavily dependent on the properties of the electron donor and electron acceptor materials used in the active layer. aimspress.com Donor-acceptor (D-A) copolymers, which consist of alternating electron-rich and electron-deficient units, are a major class of materials used as electron donors in OSCs. aimspress.com

Conducting Polymers

There is currently no scientific literature available that describes the use of this compound as a monomer for the synthesis of conducting polymers. Research into the polymerization of this specific heterocyclic compound, including methods such as electropolymerization, has not been reported. Consequently, data regarding the electrical conductivity and other physical properties of poly(this compound) are not available.

While indole-based materials have been investigated for their potential in conducting polymers, the specific application of the 2-benzyl substituted tetrahydroindole derivative remains an unexplored area of materials science.

Future Perspectives and Emerging Research Directions

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of 4,5,6,7-tetrahydroindoles has been an area of active research, with a continuous drive to develop more efficient, scalable, and versatile methods. thieme-connect.com Future research will likely focus on moving beyond traditional multi-step procedures, which are often characterized by low yields and the formation of by-products. researchgate.net The emphasis is shifting towards fundamentally new methods that utilize readily available and inexpensive reagents. thieme-connect.com

Key areas of exploration include:

Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions, in particular, have shown great promise. For instance, a cationic palladium(II)-catalyzed reductive cyclization of cyclohexadienone-containing 1,6-enynes has been developed, offering a convenient route to related heterocyclic structures under mild conditions. researchgate.net

Multi-Component Reactions (MCRs): One-pot MCRs are highly sought after for their efficiency and atom economy. A recently developed Et3N-catalyzed three-component synthesis of 4,5,6,7-tetrahydro-3-cyanoindoles from hydroxycyclohexanone dimers, oxoacetonitriles, and primary amines highlights the potential of this approach. researchgate.net This method allows for the rapid assembly of complex tetrahydroindoles from simple precursors. Another four-component reaction has been shown to efficiently produce polysubstituted pyrroles, demonstrating the power of MCRs in generating structural diversity. academie-sciences.fr

Novel Ring Closure Strategies: Research continues to explore various ring closure strategies to form the pyrrole (B145914) ring onto a cyclohexanone (B45756) precursor. thieme-connect.com These methods are systematically classified by the bonds being formed during the cyclization step. thieme-connect.com

Table 1: Emerging Synthetic Methodologies for Tetrahydroindoles

MethodologyDescriptionKey FeaturesReference
Multi-Component Cascade ReactionEt3N-catalyzed one-pot synthesis of 4,5,6,7-tetrahydro-3-cyanoindoles from a hydroxycyclohexanone dimer, oxoacetonitrile, and a primary amine.High efficiency (up to 91% yield), broad substrate scope, metal-free, and scalable. researchgate.net
Pd-Catalyzed Reductive CyclizationCationic palladium(II) catalyst enables the reductive cyclization of 1,6-enynes containing a cyclohexadienone moiety.Mild reaction conditions, convenient access to cyclohexenone-annulated heterocycles. researchgate.net
Rhenium-Catalyzed Dehydrogenative CouplingA rhenium complex with a PNP pincer ligand catalyzes the synthesis of pyrroles via dehydrogenative coupling of diols, amines, and ketones.Forms new C-C and C-N bonds through hydrogen autotransfer, representing a novel catalytic application. researchgate.net

Discovery of Underexplored Reactivity and Transformative Processes

The 4,5,6,7-tetrahydroindole core, particularly when functionalized, is a valuable starting point for the synthesis of complex polyheterocyclic structures. nih.gov Future research will aim to uncover new reactions and transformations that leverage the inherent reactivity of this scaffold.

Tandem C-H Activation: Palladium-catalyzed cyclization of N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone can afford condensed pyrroloindole structures through a tandem activation of both a benzyl (B1604629) halide and a pyrrolic C-H bond. nih.gov This highlights the potential for intramolecular reactions to build molecular complexity with high regioselectivity. nih.gov

Annulation Reactions: Cp*Rh(III)-catalyzed benzannulation of pyrrolocyclohexanone with an enaldiazo compound has been shown to produce benzo-fused indole (B1671886) products in high yield (88%). nih.govmdpi.com This process proceeds through a proposed rhodium carbenoid complex followed by cyclization and dehydration. nih.govmdpi.com

Condensation and Cycloaddition: The tetrahydroindole nucleus can undergo various condensation reactions. For example, condensation of 5-bromo-4-oxo-4,5,6,7-tetrahydroindoles with thioureas leads to the formation of fused thiazole (B1198619) rings via a Hantsch-type synthesis. mdpi.com Furthermore, Paal-Knorr type syntheses with dinucleophiles like hydrazine (B178648) can yield fused pyrazole (B372694) structures. mdpi.com Recent work has also shown that pyrrole-based fluorophores can undergo 1,3-dipolar cycloadditions to form novel triazole dyes, a strategy that could be extended to functionalized tetrahydroindoles. mdpi.com

Identification of New Biological Targets and Elucidation of Intricate Mechanisms

While the specific biological profile of 2-benzyl-4,5,6,7-tetrahydro-1H-indole is not extensively documented, the broader classes of benzyl-indoles and tetrahydroindoles are rich sources of bioactive compounds. Future research is expected to identify new biological targets for this structural family.

Nuclear Receptor Modulation: Research on 2-(ortho-substituted benzyl)-indole derivatives has led to the discovery of potent RORγ agonists with in vivo antitumor efficacy. nih.gov This work demonstrates that subtle structural modifications can lead to opposite biological mechanisms of action, suggesting that a library of 2-benzyl-tetrahydroindole analogs could be screened against nuclear receptors to identify novel modulators for cancer immunology. nih.gov

Antiparasitic Activity: A series of (1-benzyl-4-triazolyl)-indole-2-carboxamides has shown low micromolar activity against the parasites Toxoplasma gondii and Cryptosporidium parvum. johnshopkins.edu This indicates that the benzyl-indole scaffold is a promising starting point for developing new treatments for parasitic diseases that pose a significant global health threat. johnshopkins.edu

Enzyme Inhibition for Neurodegenerative Diseases: In a related structural class, (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as multi-target directed ligands (MTDLs) that inhibit both monoamine oxidase (MAO) and cholinesterases (ChE). nih.gov Such multi-target agents are promising candidates for treating complex, multi-factorial conditions like Alzheimer's disease and depression. nih.gov This suggests that benzyl-tetrahydroindole derivatives could be explored for similar polypharmacological profiles.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from molecular design to synthesis planning. researchgate.net These technologies are poised to dramatically accelerate the exploration of the chemical space around the this compound scaffold.

De Novo Design: Deep learning architectures can generate novel chemical compounds with desired properties. researchgate.net These models can be trained on existing libraries of bioactive molecules to design new tetrahydroindole derivatives with a higher probability of hitting specific biological targets.

Property Prediction: AI models can predict a wide range of molecular properties, including biological activity, pharmacokinetic profiles, and potential toxicity, without the need for synthesis and testing. researchgate.netmdpi.com This allows researchers to prioritize the most promising candidates from a large virtual library, saving significant time and resources.

Synthesis Planning: AI-driven tools can perform retrosynthetic analysis to suggest the most efficient and practical chemical routes to synthesize a target molecule. mdpi.com Researchers in Japan have developed an ML process that simultaneously designs a new molecule and suggests the reactions to make it from commercially available compounds. asiaresearchnews.com

Table 2: Applications of AI/ML in Tetrahydroindole Research

AI/ML ApplicationDescriptionPotential ImpactReference
De Novo Molecular DesignUsing generative models (e.g., DNNs, GANs) to create novel molecular structures with optimized properties.Rapid generation of diverse libraries of tetrahydroindole derivatives tailored for specific biological targets. researchgate.netmdpi.com
Predictive ModelingEmploying regression or classification models to predict biological activity, ADMET properties, and material characteristics.Efficiently screen virtual compounds, reducing the number of molecules that need to be synthesized and tested experimentally. mdpi.com
Reaction Pathway OptimizationUsing AI to analyze known reactions and propose optimal, high-yield synthetic routes for target molecules.Accelerates the synthesis of novel compounds and aids in the development of sustainable chemical processes. mdpi.comasiaresearchnews.com
Catalyst DesignLeveraging machine learning potentials as surrogate models to explore large search spaces and optimize catalyst structures for specific transformations.Discovery of more efficient and selective catalysts for the synthesis of tetrahydroindoles. mdpi.com

Advancements in Sustainable and Environmentally Benign Synthesis of Tetrahydroindoles

The chemical industry is increasingly focused on developing sustainable and nature-friendly protocols to minimize environmental impact. nih.gov The synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals, is a key area for the implementation of green chemistry principles. nih.gov

Future research into the synthesis of this compound and its analogs will prioritize methods that are environmentally benign. thieme-connect.com

Green Solvents: A major focus is the replacement of toxic organic solvents with environmentally friendly alternatives. nih.gov Water is a particularly attractive medium, and catalyst-free thiolation of indoles has been successfully developed in water. rsc.org The use of recyclable macrocycles like cyclodextrins can help facilitate organic reactions in aqueous media. researchgate.net

Catalyst-Free and Metal-Free Reactions: To avoid issues with toxic metal residues, there is a strong push to develop reactions that proceed without a catalyst or use non-toxic organocatalysts. nih.gov A highly efficient, scalable, and metal-free synthesis of 4,5,6,7-tetrahydro-3-cyanoindoles has already been reported. researchgate.net

Energy-Efficient Methods: Technologies such as microwave-assisted and ultrasound-based reactions are being explored to reduce reaction times and energy consumption. nih.gov

Development of Advanced Materials Based on Functionalized Tetrahydroindole Structures

The unique electronic properties and versatile reactivity of the indole ring suggest that functionalized tetrahydroindoles could serve as building blocks for advanced materials. While this area is still emerging, several research avenues show promise.

Organic Electronics and Fluorophores: The electron-rich nature of the pyrrole ring makes it a candidate for use in organic electronic materials. mdpi.com Recently, novel fluorophores based on bis(difluoroboron) pyrrole acylhydrazones (BOPAHY) have been developed, exhibiting high fluorescent quantum yields. mdpi.com By incorporating the this compound scaffold into similar dye structures, it may be possible to create new fluorescent probes or components for organic light-emitting diodes (OLEDs).

Microwave Absorbing Materials: Research into materials for microwave absorption at elevated temperatures has explored composites such as NiO hierarchical nanorings on SiC, with tetrahydroindoles being mentioned in the context of this field. acs.org This suggests a potential, though still speculative, application for polymers or composites functionalized with tetrahydroindole derivatives, which could contribute to materials designed for electromagnetic interference shielding or stealth applications.

Q & A

Q. What synthetic strategies are most effective for preparing 2-benzyl-4,5,6,7-tetrahydro-1H-indole derivatives with structural diversity?

A two-step, one-pot Sonogashira cross-coupling/5-endo-dig cyclization protocol enables flexible synthesis of 4,5,6,7-tetrahydro-1H-indole derivatives. This method allows stereoselective introduction of substituents at the C-2 and N-1 positions, with tolerance for diverse functional groups. Key advantages include scalability (up to gram-scale), mild reaction conditions, and compatibility with inexpensive catalysts. For example, derivatives 31, 34–44 were synthesized using this approach, achieving yields of 50–99% .

Q. How is anti-HCV activity evaluated for 2-benzyl-tetrahydroindole derivatives in preclinical studies?

Activity is assessed using HCV sub-genomic replicon systems (e.g., gt 1b and gt 2a). Compounds are screened at 10 µM, with inhibition thresholds set at >50% reduction in HCV RNA replication. Dose-response curves are generated to determine EC50 values via quantitative RT-PCR. Cytotoxicity (CC50) is measured in parallel to calculate selectivity indices (SI = CC50/EC50). For instance, compound 39 showed EC50 values of 7.9 µM (gt 1b) and 2.6 µM (gt 2a), with SI >10 .

Q. What structural features are critical for maintaining anti-HCV activity in this scaffold?

  • N-1 Benzyl Substitution : Essential for activity; non-aromatic substituents (e.g., 37 , 38 , 41 ) abolish activity or reduce SI .
  • C-2 Aromatic Groups : Aromaticity is crucial. Pyridinyl rings (e.g., 36 ) increase cytotoxicity (CC50 <25 µM), while unsubstituted phenyl groups (e.g., 39 ) optimize potency .
  • Para-Substituents : Electron-withdrawing groups (e.g., NO2 in 40 ) reduce activity compared to unsubstituted derivatives .

Advanced Research Questions

Q. How do conflicting data from target validation studies (e.g., NS5B/NS3 assays) inform mechanistic hypotheses?

Despite cellular anti-HCV activity, derivatives like 39 showed no inhibition of NS5B polymerase or NS3 helicase at ≤500 µM. This suggests:

  • A non-canonical viral target (e.g., host factors or viral entry/assembly).
  • Off-target effects requiring proteomic or transcriptomic profiling.
  • Indirect mechanisms, such as modulating host innate immune pathways. Further studies using RNAi or CRISPR screens are recommended .

Q. What experimental designs address discrepancies between replicon reporter assays and biochemical target assays?

To resolve false negatives in biochemical assays:

  • Orthogonal Assays : Use reporter-free systems (e.g., MH-14 cells with stably replicating HCV RNA) to confirm activity independently of luciferase readouts .
  • Time-Course Studies : Evaluate compound effects at multiple timepoints to capture transient interactions.
  • Proteostasis Modulation : Test compounds under stress conditions (e.g., proteasome inhibition) to amplify weak target engagement .

Q. How can SAR insights guide the optimization of selectivity and toxicity profiles?

  • Meta-Substituents : Avoid meta-disubstituted aryl groups (e.g., 35 ), which increase cytotoxicity (CC50 <25 µM).
  • Ortho-Substituents : Hydroxyl groups at the ortho position (e.g., 43 ) reduce SI due to toxicity.
  • Heterocyclic Replacements : Pyridinyl rings (e.g., 36 ) are less tolerated than phenyl, suggesting prioritization of hydrophobic substituents .

Q. What methodologies are recommended for elucidating the unknown mechanism of action (MoA)?

  • Chemical Proteomics : Use affinity-based pulldowns with biotinylated derivatives to identify binding partners.
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated host pathways.
  • Resistance Selection : Generate HCV variants resistant to compound 39 and map mutations to infer targets .

Future Directions

  • Mechanistic Studies : Prioritize chemical biology approaches to identify MoA.
  • Lead Optimization : Focus on C-2 substituents with improved logP and metabolic stability.
  • In Vivo Models : Evaluate pharmacokinetics and efficacy in humanized liver chimeric mice.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-4,5,6,7-tetrahydro-1H-indole
Reactant of Route 2
2-Benzyl-4,5,6,7-tetrahydro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.